2-[Boc-(isopentyl)amino]ethanol
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Overview
Description
2-[Boc-(isopentyl)amino]ethanol is a chemical compound that belongs to the class of Boc-protected amino alcohols. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in various synthetic applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(isopentyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting Boc-protected amine is then reacted with ethylene oxide to introduce the ethanol moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[Boc-(isopentyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux.
Substitution: Thionyl chloride (SOCl2), dichloromethane, room temperature.
Major Products Formed
Oxidation: Boc-protected isopentylaminoacetaldehyde.
Reduction: Boc-protected isopentylamine.
Substitution: Boc-protected isopentylaminoethyl chloride.
Scientific Research Applications
2-[Boc-(isopentyl)amino]ethanol is widely used in scientific research due to its versatility:
Biology: The compound is used in the modification of biomolecules and the synthesis of bioconjugates.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require protected amine functionalities.
Mechanism of Action
The mechanism of action of 2-[Boc-(isopentyl)amino]ethanol primarily involves the reactivity of the Boc-protected amine and the hydroxyl group. The Boc group provides steric protection to the amine, preventing it from participating in unwanted side reactions. This allows for selective reactions at the hydroxyl group or other functional groups introduced into the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethanethiol: Similar to 2-[Boc-(isopentyl)amino]ethanol but contains a thiol group instead of a hydroxyl group.
N-Boc-ethanolamine: Contains a Boc-protected amino group and a hydroxyl group, similar to this compound, but with a simpler structure.
Boc-protected amino acids: These compounds contain a Boc-protected amino group and are widely used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the isopentyl group, which provides additional steric bulk and hydrophobicity. This can influence the compound’s reactivity and solubility, making it suitable for specific synthetic applications where other Boc-protected amino alcohols may not be as effective .
Properties
Molecular Formula |
C12H25NO3 |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-10(2)6-7-13(8-9-14)11(15)16-12(3,4)5/h10,14H,6-9H2,1-5H3 |
InChI Key |
GWEKEKYOIMGKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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